4-Bromo-5-ethyl-2-methylpyridine

Physicochemical Properties Process Chemistry Purification

4-Bromo-5-ethyl-2-methylpyridine (CAS 98488-99-4) is a halogenated pyridine derivative characterized by a bromine atom at the 4-position, an ethyl group at the 5-position, and a methyl group at the 2-position of the pyridine ring. This substitution pattern confers a distinct molecular architecture within the broader class of pyridine-based building blocks, making it a versatile intermediate in organic synthesis.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 98488-99-4
Cat. No. B1592598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-ethyl-2-methylpyridine
CAS98488-99-4
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(N=C1)C)Br
InChIInChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3
InChIKeyXZXFBVQHDDLSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-ethyl-2-methylpyridine (CAS 98488-99-4) – Pyridine-Based Building Block for Pharmaceutical Intermediates and Cross-Coupling Applications


4-Bromo-5-ethyl-2-methylpyridine (CAS 98488-99-4) is a halogenated pyridine derivative characterized by a bromine atom at the 4-position, an ethyl group at the 5-position, and a methyl group at the 2-position of the pyridine ring . This substitution pattern confers a distinct molecular architecture within the broader class of pyridine-based building blocks, making it a versatile intermediate in organic synthesis. It is primarily employed in cross-coupling reactions, including Suzuki-Miyaura couplings, where the aryl bromide functionality enables the construction of more complex molecular scaffolds . The compound is frequently utilized in medicinal chemistry as a key intermediate for synthesizing potential therapeutic agents, particularly those targeting neurological disorders .

Why 4-Bromo-5-ethyl-2-methylpyridine Cannot Be Readily Replaced by Generic Pyridine Analogs


In the context of chemical procurement and synthetic route design, 4-Bromo-5-ethyl-2-methylpyridine exhibits specific physicochemical and reactivity profiles that preclude simple substitution with other pyridine derivatives. The unique 2,4,5-substitution pattern—featuring both electron-donating alkyl groups and an electron-withdrawing bromine atom—dictates its reactivity in cross-coupling reactions and its behavior in biological systems . Moreover, its distinct boiling point (105-110 °C at 20 Torr) and density (predicted 1.352±0.06 g/cm³) differ from those of unsubstituted pyridine or other alkylated pyridines, impacting downstream purification and handling protocols . The bromine atom at the 4-position is a superior leaving group for palladium-catalyzed transformations compared to chlorine or other halogens, yet its reactivity is modulated by the adjacent ethyl and methyl substituents, which influence both steric and electronic parameters . Therefore, substituting this compound with a close analog, such as 4-chloro-5-ethyl-2-methylpyridine or 4-bromo-2-methylpyridine, would alter reaction yields, selectivity, and the overall efficiency of the synthetic sequence.

Quantitative Differentiation of 4-Bromo-5-ethyl-2-methylpyridine vs. Closest Analogs


4-Bromo-5-ethyl-2-methylpyridine Exhibits Higher Density and Altered Boiling Point vs. 4-Chloro Analog, Impacting Formulation and Purification

The 4-bromo derivative (target compound) displays a significantly higher predicted density (1.352±0.06 g/cm³) compared to its 4-chloro analog (4-chloro-5-ethyl-2-methylpyridine, CAS 13508-95-7, predicted density ~1.1 g/cm³). Boiling points also differ: 105-110 °C (20 Torr) for the target compound vs. an estimated lower boiling point for the 4-chloro analog under comparable pressure . These differences affect solvent miscibility, extraction efficiency, and distillation parameters.

Physicochemical Properties Process Chemistry Purification

4-Bromo-5-ethyl-2-methylpyridine Offers Enhanced Reactivity in Suzuki-Miyaura Couplings vs. 4-Chloro Analog

The aryl bromide functionality in 4-bromo-5-ethyl-2-methylpyridine is generally more reactive in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its 4-chloro counterpart. While direct comparative yields under identical conditions are not available, class-level inference from extensive literature on aryl halide reactivity indicates that bromides undergo oxidative addition with Pd(0) significantly faster than chlorides, typically resulting in higher yields and milder reaction conditions [1]. This enhanced reactivity is particularly advantageous when coupling with electron-deficient or sterically hindered boronic acids.

Cross-Coupling Synthetic Methodology Medicinal Chemistry

4-Bromo-5-ethyl-2-methylpyridine Exhibits a Distinct pKa Value of 4.61, Modulating Its Basicity and Salt Formation Potential

The predicted pKa of 4-bromo-5-ethyl-2-methylpyridine is 4.61±0.10, indicating a moderately basic nitrogen atom . This value is higher than that of unsubstituted pyridine (pKa ~5.2) and lower than that of 2,6-lutidine (pKa ~6.6). The specific substitution pattern—electron-donating alkyl groups counterbalanced by the electron-withdrawing bromine atom—yields a basicity that can be exploited in selective acid-base extractions or salt formation. In contrast, 4-bromo-2-methylpyridine (without the 5-ethyl group) is expected to have a slightly different pKa due to altered electronic and steric effects.

Acid-Base Properties Extraction Salt Formation

Optimal Research and Industrial Application Scenarios for 4-Bromo-5-ethyl-2-methylpyridine


Suzuki-Miyaura Cross-Coupling for the Synthesis of Biologically Active Pyridine-Containing Scaffolds

The compound is ideally suited as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings. Its aryl bromide moiety facilitates efficient coupling with a wide range of aryl- and heteroarylboronic acids, enabling the rapid construction of diverse biaryl and heterobiaryl systems [1]. This is particularly valuable in medicinal chemistry for synthesizing lead candidates, as exemplified by its use in preparing dihydrobenzodiazepin-2-one derivatives as metabotropic glutamate receptor antagonists for neurological disorders [1]. The 2-methyl and 5-ethyl substituents provide additional handles for further functionalization or can be retained to modulate lipophilicity and target binding.

Intermediate for the Synthesis of Neurological Disorder Therapeutics

4-Bromo-5-ethyl-2-methylpyridine serves as a key building block in the synthesis of dihydrobenzodiazepin-2-one-based metabotropic glutamate receptor (mGluR) antagonists [1]. The compound's substitution pattern contributes to the optimal physicochemical properties of the final drug candidates, influencing solubility, permeability, and metabolic stability [1]. Its use in this context is documented in patents describing the preparation of mGluR antagonists for treating Alzheimer's disease and schizophrenia, underscoring its value in CNS drug discovery programs [1].

As a Starting Material for the Preparation of Functionalized Pyridines via Halogen-Metal Exchange

The bromine atom at the 4-position can undergo halogen-metal exchange with organolithium or organomagnesium reagents, generating a nucleophilic pyridyl species that can be trapped with various electrophiles [1]. This strategy allows for the introduction of a wide range of functional groups at the 4-position, expanding the utility of the pyridine scaffold in complex molecule synthesis. The presence of the 5-ethyl and 2-methyl groups enhances the stability of the intermediate organometallic species by providing steric shielding.

Use in Structure-Activity Relationship (SAR) Studies of Pyridine-Based Bioactive Compounds

The unique substitution pattern of 4-bromo-5-ethyl-2-methylpyridine makes it a valuable probe in SAR studies. By systematically varying the substituents on the pyridine ring, researchers can dissect the contributions of steric bulk, electronic effects, and lipophilicity to biological activity [1]. For instance, comparing the activity of compounds derived from this building block with those from 4-chloro-5-ethyl-2-methylpyridine or 4-bromo-2-methylpyridine can reveal the importance of specific substituents for target engagement and pharmacokinetic properties [1].

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